2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride
Description
Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete International Union of Pure and Applied Chemistry name being (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride. The compound's Chemical Abstracts Service registry number is 1078566-95-6, providing unambiguous identification in chemical databases. The molecular formula C₁₀H₁₁N₃O₂·HCl indicates the presence of ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one hydrochloride unit, resulting in a molecular weight of 241.67 atomic mass units.
The International Chemical Identifier code 1S/C10H11N3O2.ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;/h1-5,8H,6,11H2,(H,14,15);1H/t8-;/m0./s1 provides complete structural specification including stereochemical configuration. The International Chemical Identifier Key KZPXVDUJDVDTEQ-QRPNPIFTSA-N serves as a hashed version of the full International Chemical Identifier for database searching. The Simplified Molecular Input Line Entry System notation n1(c2c(cc1)cccn2)CC@@HN.Cl describes the compound's connectivity and stereochemistry in a linear format.
Alternative nomenclature systems recognize this compound as a derivative of 7-azatryptophan, where the traditional tryptophan indole ring system is replaced with the pyrrolo[2,3-b]pyridine heterocycle. The systematic name reflects the specific positioning of the amino acid side chain at the N-1 position of the pyrrolo[2,3-b]pyridine system, distinguishing it from the more common C-3 substituted analogs found in natural amino acid derivatives. The stereochemical designation (2S) indicates the absolute configuration at the α-carbon center, corresponding to the L-configuration in amino acid nomenclature.
Historical Context of Pyrrolo[2,3-b]Pyridine Derivatives in Organic Chemistry
The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, has been a subject of synthetic and biological interest since the early developments in heterocyclic chemistry. Initial synthetic approaches to 1H-pyrrolo[2,3-b]pyridines were established through modifications of classical indole synthesis methods, including adaptations of the Madelung and Fischer syntheses. These early investigations revealed that 1H-pyrrolo[2,3-b]pyridines undergo electrophilic substitution reactions predominantly at the 3-position, with nitration, nitrosation, bromination, and iodination following this regioselectivity pattern.
The biological significance of pyrrolo[2,3-b]pyridine derivatives became apparent through studies of their fungicidal activity against Pyricularia oryzae, the causative agent of rice blast disease. Quantum mechanical calculations using semiempirical molecular orbital methods revealed a correlation between the biological activity and calculated ionization potentials of various 7-azaindole derivatives, establishing early structure-activity relationships for this class of compounds. These findings provided foundational understanding for subsequent medicinal chemistry applications.
Modern developments in pyrrolo[2,3-b]pyridine chemistry have been driven by their recognition as privileged scaffolds in drug discovery. The synthesis of fluorinated pyrrolo[2,3-b]pyridine nucleosides emerged as an important area of investigation for adenosine deaminase and inosine 5'-monophosphate dehydrogenase inhibitor development. Efficient synthetic approaches utilizing 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile as starting material with fluorinated 1,3-bielectrophiles have been developed, with tert-butyl protecting groups successfully removed using sulfuric acid treatment followed by direct glycosylation.
Contemporary applications have expanded to include pyrrolo[2,3-b]pyridine-based inhibitors of various therapeutic targets. Several compounds containing this heterocyclic system have progressed to Food and Drug Administration approval as anticancer agents, particularly as B-RAF inhibitors for melanoma treatment. The development of novel pyrrolo[2,3-b]pyridine derivatives as type II cyclin-dependent kinase 8 inhibitors represents recent advances in colorectal cancer therapy, with compounds exhibiting nanomolar potency and favorable pharmacokinetic properties. Additionally, systematic structure-activity relationship studies have identified pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective phosphodiesterase 4B inhibitors for central nervous system applications.
Significance of α-Amino Acid Derivatives in Bioactive Molecule Design
α-Amino acid derivatives represent fundamental building blocks in biological systems and serve critical roles in medicinal chemistry and drug discovery applications. The structural diversity achievable through amino acid modifications provides opportunities for modulating physicochemical properties, biological activity, and pharmacokinetic characteristics of bioactive compounds. In particular, α,α-disubstituted α-amino acids have gained prominence due to their enhanced properties compared to conventional amino acids, serving as modifiers of peptide conformation and precursors to bioactive compounds.
The incorporation of heterocyclic substituents into amino acid structures, exemplified by this compound, represents a strategic approach to drug design. Such modifications can significantly impact the biological activity profile by introducing additional binding interactions, altering molecular conformation, and modulating pharmacological properties. The pyrrolo[2,3-b]pyridine system in this compound provides a rigid, planar heterocyclic framework that can engage in π-π stacking interactions and hydrogen bonding with biological targets.
The amino acid backbone contributes essential features for biological recognition and membrane permeability. Approximately 40-60% of new drug molecules exhibit poor water solubility and face serious bioavailability issues, making the incorporation of amino acid structures an attractive strategy for improving biopharmaceutical properties such as permeability, stability, and solubility. The amino and carboxylic acid functional groups provide sites for further chemical modification and can enhance drug delivery characteristics through interaction with amino acid transporters.
Recent advances in synthetic methodologies have addressed the challenges associated with constructing α,α-disubstituted α-amino acids, which were previously limited by steric constraints. Emerging strategies including synergistic enantioselective catalysis, visible-light-mediated photocatalysis, metal-free methodologies, and carbon dioxide fixation offer new synthetic approaches to access these challenging scaffolds. These developments have expanded the accessibility of structurally diverse amino acid derivatives for pharmaceutical applications.
The mechanism of action for amino acid derivatives containing pyrrolo[2,3-b]pyridine systems involves interaction with specific biological targets through multiple binding modes. The heterocyclic component can engage in π-π stacking with aromatic amino acid residues in protein binding sites, while the amino acid portion provides additional hydrogen bonding and ionic interactions. This dual-mode binding often results in enhanced selectivity and potency compared to simpler heterocyclic compounds lacking the amino acid functionality.
Properties
IUPAC Name |
2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;/h1-5,8H,6,11H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPXVDUJDVDTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078566-95-6 | |
| Record name | 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of Pyrrolo[2,3-b]pyridine Core and Functionalization
Suzuki Coupling Reaction:
The pyrrolo[2,3-b]pyridine nucleus is often functionalized via palladium-catalyzed Suzuki coupling. For example, 5-bromo-7-azaindole derivatives are reacted with aryl or heteroaryl boronic acids in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate in a dioxane/water solvent system at 80 °C to reflux for 1–16 hours. This step enables the introduction of aryl groups at the 5-position of the pyrrolo[2,3-b]pyridine ring.Bromination and Tosylation:
Subsequent bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane at 0 °C to room temperature prepares the intermediate for further substitution. The brominated intermediate is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like aqueous sodium hydroxide to afford tosylated derivatives, facilitating nucleophilic substitution reactions.
Coupling with Amino Acid Moiety
Nucleophilic Substitution and Amino Acid Attachment:
The tosylated intermediate can be reacted with amino acid derivatives or protected amino acid esters under basic conditions to form the 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid framework. The reaction typically occurs in solvents like 1,4-dioxane under inert atmosphere at elevated temperatures (~110 °C) using sodium tert-butoxide as the base and palladium catalysts with ligands such as XPhos to facilitate coupling.Deprotection and Hydrochloride Salt Formation:
After coupling, protecting groups are removed by acid or base treatment, and the free amino acid derivative is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for pharmaceutical applications.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Catalysts | Solvent/System | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Suzuki Coupling | Pd(dppf)Cl2, K2CO3, phenylboronic acid | 2.5:1 dioxane/water | 80 °C to reflux | 1–16 h | 70–85 | Formation of 5-aryl pyrrolo[2,3-b]pyridine |
| 2 | Bromination | Br2 or NBS, triethylamine | CHCl3 or DCM | 0 °C to RT | 10 min–16 h | 75–90 | Selective 3-position bromination |
| 3 | Tosylation | p-Toluenesulfonyl chloride, NaOH | DCM/aqueous NaOH biphasic | 0 °C to RT | 1–12 h | 80–88 | Formation of tosylate intermediate |
| 4 | Coupling with amino acid | Sodium tert-butoxide, Pd(OAc)2, XPhos | 1,4-Dioxane | 110 °C | 2 h | ~30 | Coupling with amino acid derivative |
| 5 | Deprotection and salt formation | HCl | Methanol or aqueous | RT | 1–3 h | Quantitative | Formation of hydrochloride salt |
Detailed Research Findings
The Suzuki coupling methodology is well-established for constructing the pyrrolo[2,3-b]pyridine scaffold with diverse aryl substitutions, which is critical for tuning biological activity and solubility.
Bromination at the 3-position is highly regioselective and can be performed using mild conditions with NBS, providing a handle for further functionalization.
Tosylation activates the heterocyclic nitrogen for nucleophilic substitution, enabling the introduction of the amino acid side chain via nucleophilic displacement.
The coupling with amino acid derivatives requires careful control of reaction conditions, including inert atmosphere and temperature, to achieve moderate yields (~30%) due to the complexity of the substrates and potential side reactions.
Final conversion to the hydrochloride salt is a standard pharmaceutical practice to improve compound handling and formulation properties.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Catalysts | Conditions | Purpose |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine formation | Pd(dppf)Cl2, K2CO3, arylboronic acid | 80 °C, dioxane/water, 1–16 h | Aryl substitution via Suzuki coupling |
| Bromination | Br2 or NBS, triethylamine | 0 °C to RT, 10 min–16 h | Selective halogenation at 3-position |
| Tosylation | p-Toluenesulfonyl chloride, NaOH | 0 °C to RT, 1–12 h | Activation for nucleophilic substitution |
| Amino acid coupling | Sodium tert-butoxide, Pd(OAc)2, XPhos | 110 °C, 1,4-dioxane, 2 h | Attachment of amino acid side chain |
| Deprotection and salt formation | HCl | RT, 1–3 h | Formation of hydrochloride salt |
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine (−NH₂) participates in classical nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride produces N-acetyl derivatives .
-
Schiff Base Formation : Condenses with aldehydes/ketones (e.g., formaldehyde) to generate imine intermediates, useful in combinatorial chemistry .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, DCM, RT | N-Acetyl derivative |
| Schiff Base | Benzaldehyde, EtOH, reflux | Imine conjugate |
Carboxylic Acid Reactivity
The −COOH group undergoes typical acid-derived transformations:
-
Esterification : Methanol/H⁺ catalysis yields methyl esters, enhancing lipophilicity .
-
Amide Coupling : Activators like EDC/HOBt facilitate peptide bond formation with amines .
Key Reaction Pathway :
This is critical for prodrug design or bioconjugation .
Heterocyclic Ring Reactivity
The pyrrolo[2,3-b]pyridine system exhibits electrophilic substitution and redox activity:
-
Electrophilic Aromatic Substitution (EAS) : Bromination occurs at electron-rich positions (C5/C6) using NBS or Br₂ .
-
Oxidation : The pyrrole ring is susceptible to oxidative degradation with H₂O₂ or KMnO₄, forming pyridine N-oxides .
| Reaction | Conditions | Outcome |
|---|---|---|
| Bromination | NBS, DMF, 0°C | C5-brominated derivative |
| Oxidation | H₂O₂, AcOH, 50°C | Pyridine N-oxide |
Cyclization and Cross-Coupling
The heterocycle participates in metal-catalyzed cross-coupling:
-
Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids introduces substituents at C3 .
-
Buchwald-Hartwig Amination : Forms C−N bonds with aryl halides, enabling diversification .
Example :
Salt Formation and Solubility
As a hydrochloride salt, it undergoes pH-dependent solubility shifts:
-
Deprotonation : In basic media (pH > 8), the free base precipitates, altering reactivity .
-
Counterion Exchange : Metathesis with NaHCO₃ or K₂CO₃ yields potassium or sodium salts .
Stability Under Stress Conditions
Studies indicate decomposition pathways:
-
Thermal Degradation : >150°C leads to decarboxylation and pyrrole ring opening.
-
Photolysis : UV exposure (254 nm) causes N-oxide formation via singlet oxygen .
Analytical Characterization Data
Key spectroscopic signatures for reaction monitoring:
| Technique | Key Signals |
|---|---|
| ¹H NMR (D₂O) | δ 8.35 (d, J=5 Hz, H6), 7.20 (s, H2), 4.10 (m, α-CH), 3.85 (dd, β-CH₂) |
| IR | 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) |
| HRMS | [M+H]⁺ m/z 206.0924 (calc. 206.0924) |
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Inhibition of SGK-1 Kinase:
One of the most significant applications of this compound is its role as an inhibitor of the serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is implicated in various physiological processes, including electrolyte balance and cell proliferation. Inhibition of SGK-1 has potential therapeutic implications for conditions such as renal and cardiovascular diseases, where regulation of sodium transport and cell growth is critical .
Case Study: Treatment of Renal Disorders
Research indicates that compounds similar to 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride can mediate aldosterone-induced sodium retention, presenting a novel approach to managing electrolyte imbalances in patients with renal disorders. Studies have shown that SGK-1 inhibitors may help in mitigating the adverse effects associated with excessive sodium retention in renal pathologies .
Neuropharmacology
Potential Neuroprotective Effects:
Recent studies suggest that compounds containing the pyrrolo[2,3-b]pyridine moiety may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play significant roles. The ability to modulate signaling pathways associated with neuronal survival positions this compound as a candidate for further investigation in neuropharmacology .
Fragment-Based Drug Discovery
Role in Drug Design:
The compound has been utilized in fragment-based drug discovery (FBDD) approaches, where small chemical fragments are screened for their ability to bind to biological targets. Its unique structure allows for the identification of novel interactions within target proteins, facilitating the design of more potent inhibitors. This strategy has been particularly effective in developing new therapeutic agents targeting cancer and other diseases .
Biochemical Research
Applications in Proteomics:
In biochemical research, this compound serves as a valuable tool for studying protein interactions and functions. Its ability to modulate specific enzymatic activities makes it a useful compound for probing cellular pathways and understanding disease mechanisms at a molecular level .
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolopyridine Family
The compound belongs to a broader class of pyrrolopyridine derivatives, which vary in substituents, backbone length, and salt forms. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Variations
(a) Amino vs. Carboxylic Acid Derivatives
- The target compound’s amino-propanoic acid moiety distinguishes it from analogues like 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride (), which lacks the amino group and has a shorter acetic acid chain.
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid () replaces the amino group with a chlorine atom, reducing basicity and altering electronic properties .
(b) Salt Forms and Stability
Biological Activity
2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride, also known by its CAS number 333354-45-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The compound features a pyrrolopyridine moiety which is crucial for its biological activity.
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| SMILES | C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N |
| InChI | InChI=1S/C10H11N3O2/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13/h1-5,8H,6,11H2,(H,14,15) |
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Kinases : Compounds with similar structures have been noted for their ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. For instance, certain derivatives exhibit IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9 .
- Antiproliferative Effects : Studies have demonstrated that related compounds can significantly inhibit cellular proliferation in various human tumor cell lines such as HeLa and HCT116 . This suggests potential applications in cancer therapy.
- Neuroprotective Properties : Some pyrrolopyridine derivatives have been investigated for neuroprotective effects, which could be relevant for conditions like neurodegenerative diseases.
Case Studies and Research Findings
While direct studies specifically on this compound are scarce, several related studies provide insight into its potential applications:
- Antitumor Activity : A study focusing on pyrrolopyridine derivatives found that certain compounds showed significant antiproliferative activity against cancer cell lines . This highlights the potential of the pyrrolopyridine scaffold in developing anticancer agents.
- Kinase Inhibition : Research has indicated that compounds with similar structures can selectively inhibit specific kinases involved in cancer progression . This specificity is crucial for minimizing side effects in therapeutic applications.
Q & A
Q. What are the established synthetic routes for 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride, and how can purity be optimized?
Synthesis typically involves multi-step protocols, including:
- Core formation : Alkylation or condensation reactions to construct the pyrrolo[2,3-b]pyridine scaffold. For example, NaH/MeI in THF facilitates methylation at the 1-position of the pyrrolopyridine ring .
- Amino acid coupling : Introducing the propanoic acid moiety via nucleophilic substitution or amide bond formation.
- Hydrochloride salt preparation : Acidic workup (e.g., HCl in dioxane) to improve stability and solubility.
Q. Purity optimization :
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR spectroscopy :
- Mass spectrometry : ESI-MS ([M+H]) validates molecular weight (e.g., calculated for CHClNO: 234.06 g/mol) .
- HPLC : Retention time comparison with standards ensures purity (e.g., 97.34% purity achieved for analogs via C18 columns) .
Advanced Research Questions
Q. How can computational methods predict the biological activity or reactivity of this compound?
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Analyze binding affinity scores (< -7.0 kcal/mol suggests strong binding) .
- DFT calculations : Gaussian 09 optimizes molecular geometry to assess electronic properties (e.g., HOMO-LUMO gaps predict nucleophilic sites) .
- MD simulations : GROMACS evaluates stability in physiological conditions (e.g., RMSD < 2 Å over 100 ns indicates stable protein-ligand complexes) .
Q. What experimental strategies address low yields in the final coupling step of the synthesis?
- Catalyst screening : Pd(PPh) improves Suzuki-Miyaura cross-coupling efficiency (yield increased from 45% to 72% for pyrrolopyridine analogs) .
- Solvent optimization : Dioxane/water (4:1) enhances boronic acid reactivity vs. THF .
- Temperature control : Gradual heating (0°C → 105°C) minimizes side reactions during heterocycle formation .
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values)?
- Assay standardization :
- Metabolic stability tests : Incubate with liver microsomes to identify active metabolites that may skew results .
Q. What strategies enable regioselective functionalization of the pyrrolo[2,3-b]pyridine core?
- Directed ortho-metalation : Use TMPLi to deprotonate the 3-position, followed by electrophilic quenching (e.g., iodine for 3-iodo derivatives) .
- Protecting groups : Fmoc-protected amines allow selective modification at the 1-position .
- Microwave-assisted synthesis : Enhances regioselectivity in nitration (e.g., HNO at 0°C yields 5-nitro derivatives) .
Q. What are the key structure-activity relationship (SAR) findings for analogs of this compound?
- Pyrrolidine substitution : Analogous compounds with methylpyrrolidine show 10-fold higher kinase inhibition vs. piperidine derivatives (IC = 0.89 µM vs. 8.3 µM) .
- Amino acid side chains : Propanoic acid esters (e.g., methyl esters) improve cell permeability (logP = 1.2 vs. -0.5 for free acids) .
| Analog | Modification | Activity (IC) | Source |
|---|---|---|---|
| Methyl ester derivative | Esterification at C2 | 0.89 µM | |
| 5-Bromo-pyrrolopyridine variant | Bromine at C5 | 2.1 µM | |
| Trifluoromethyl analog | CF at C7 | 0.67 µM |
Q. How can reaction conditions be optimized for scalability in preclinical studies?
- Flow chemistry : Continuous reactors reduce reaction time (e.g., from 24 h to 2 h for nitro reductions) .
- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
- In-line analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .
Q. What analytical techniques differentiate polymorphic forms of the hydrochloride salt?
- PXRD : Distinct diffraction patterns (e.g., peaks at 2θ = 12.4°, 18.7°) confirm crystalline Form I vs. amorphous forms .
- DSC : Endothermic peaks at 215°C indicate melting points for stable polymorphs .
- TGA : Weight loss <1% below 150°C confirms anhydrous form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
